molecular formula C9H9NO5 B14835655 [4-Hydroxy-6-(methoxycarbonyl)pyridin-2-YL]acetic acid

[4-Hydroxy-6-(methoxycarbonyl)pyridin-2-YL]acetic acid

Cat. No.: B14835655
M. Wt: 211.17 g/mol
InChI Key: CJAUWNLTWDPSBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-Hydroxy-6-(methoxycarbonyl)pyridin-2-YL]acetic acid: is a chemical compound with a pyridine ring substituted with a hydroxy group, a methoxycarbonyl group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-Hydroxy-6-(methoxycarbonyl)pyridin-2-YL]acetic acid typically involves the reaction of pyridine derivatives with appropriate reagents to introduce the hydroxy, methoxycarbonyl, and acetic acid groups. One common method involves the use of boronic esters as intermediates, which can be functionalized and deprotected under mild conditions . Another approach involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[4-Hydroxy-6-(methoxycarbonyl)pyridin-2-YL]acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The methoxycarbonyl group can be reduced to a hydroxymethyl group.

    Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction of the methoxycarbonyl group can produce a primary alcohol.

Mechanism of Action

The mechanism of action of [4-Hydroxy-6-(methoxycarbonyl)pyridin-2-YL]acetic acid involves its interaction with specific molecular targets and pathways. The hydroxy and methoxycarbonyl groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their activity and function. The acetic acid moiety can also play a role in modulating the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[4-Hydroxy-6-(methoxycarbonyl)pyridin-2-YL]acetic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both hydroxy and methoxycarbonyl groups allows for versatile chemical modifications and interactions, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H9NO5

Molecular Weight

211.17 g/mol

IUPAC Name

2-(6-methoxycarbonyl-4-oxo-1H-pyridin-2-yl)acetic acid

InChI

InChI=1S/C9H9NO5/c1-15-9(14)7-4-6(11)2-5(10-7)3-8(12)13/h2,4H,3H2,1H3,(H,10,11)(H,12,13)

InChI Key

CJAUWNLTWDPSBB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=O)C=C(N1)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.